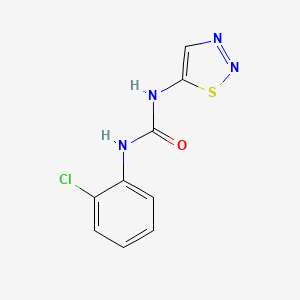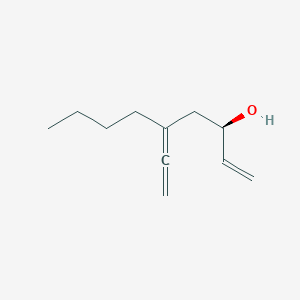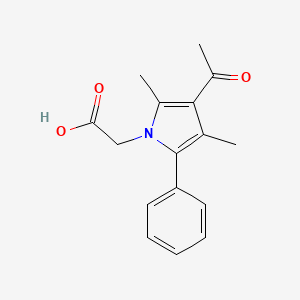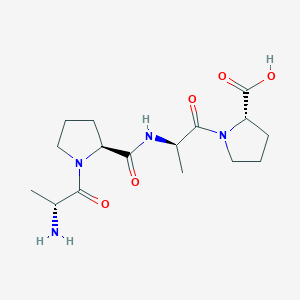
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Métodos De Preparación
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate typically involves the reaction of phthalic anhydride with appropriate amines and phosphonates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate can be compared with other similar compounds such as:
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile: This compound also contains the 1,3-dioxoisoindoline moiety but differs in its functional groups and applications.
Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate:
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: This compound is structurally similar but has different chemical properties and applications.
Propiedades
Número CAS |
729572-16-1 |
|---|---|
Fórmula molecular |
C16H21NO5P- |
Peso molecular |
338.31 g/mol |
Nombre IUPAC |
butyl-[4-(1,3-dioxoisoindol-2-yl)butan-2-yloxy]phosphinate |
InChI |
InChI=1S/C16H22NO5P/c1-3-4-11-23(20,21)22-12(2)9-10-17-15(18)13-7-5-6-8-14(13)16(17)19/h5-8,12H,3-4,9-11H2,1-2H3,(H,20,21)/p-1 |
Clave InChI |
OFISDTLJDIVENS-UHFFFAOYSA-M |
SMILES canónico |
CCCCP(=O)([O-])OC(C)CCN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


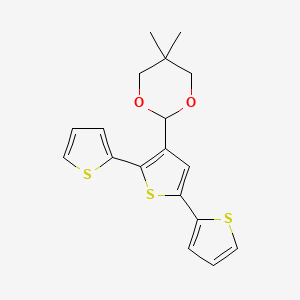
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
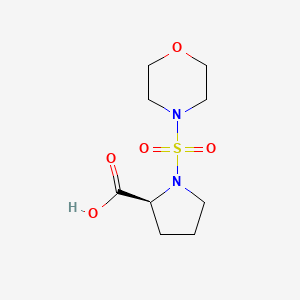
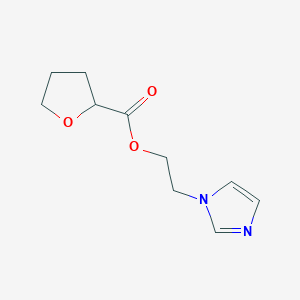
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
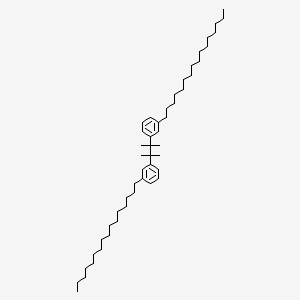
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
